molecular formula C13H22N2O2 B14869891 N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)pivalamide

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)pivalamide

Cat. No.: B14869891
M. Wt: 238.33 g/mol
InChI Key: RSJWSBCWRQNZAV-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-2-(Furan-2-yl)ethyl)pivalamide is a tertiary amine-containing compound featuring a furan ring, a dimethylaminoethyl group, and a pivalamide moiety. Its molecular formula is C₁₃H₂₁N₂O₂, with a molecular weight of 237.32 g/mol. The furan-2-yl group contributes electron-rich aromaticity, while the dimethylaminoethyl side chain enhances basicity and solubility in polar solvents.

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C13H22N2O2/c1-13(2,3)12(16)14-9-10(15(4)5)11-7-6-8-17-11/h6-8,10H,9H2,1-5H3,(H,14,16)

InChI Key

RSJWSBCWRQNZAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC=CO1)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with pyridine-based pivalamides, phenyl derivatives, and ranitidine-related analogs to highlight structural, electronic, and functional differences.

Comparison with Pyridine-Based Pivalamides

Pyridine derivatives with pivalamide groups () differ significantly in aromatic ring substitution and halogenation:

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity/Applications
N-(2-(Dimethylamino)-2-(Furan-2-yl)ethyl)pivalamide C₁₃H₂₁N₂O₂ 237.32 Furan-2-yl, dimethylamino Potential co-initiator in resins; higher basicity due to dimethylamino
N-(5-Fluoropyridin-2-yl)pivalamide () C₁₀H₁₃FN₂O₂ 224.22 Pyridin-2-yl, fluorine Electron-withdrawing fluorine may reduce basicity; used in halogenation reactions
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide () C₁₁H₁₂ClIN₂O₂ 366.58 Pyridin-3-yl, Cl, I, formyl Halogens enable cross-coupling; formyl group enhances electrophilicity

Key Findings :

  • The target’s furan ring offers lower aromatic stability than pyridine but greater electron density, influencing redox behavior.
  • Halogenated pyridine analogs (e.g., Cl, I) are heavier and more reactive in Suzuki-Miyaura couplings, unlike the non-halogenated target .
Comparison with Phenyl-Based Pivalamides

Phenyl derivatives () highlight substituent effects on solubility and steric hindrance:

Compound Name Molecular Formula Molecular Weight Key Substituents Physical Properties
This compound C₁₃H₂₁N₂O₂ 237.32 Furan-2-yl, dimethylamino Moderate lipophilicity (logP ~1.8 estimated)
N-(2-(2-Hydroxyethyl)-3-Methoxyphenyl)pivalamide () C₁₄H₂₂NO₃ 252.34 Phenyl, hydroxyethyl, methoxy Higher hydrophilicity due to -OH and -OCH₃ groups

Key Findings :

  • The hydroxyethyl and methoxy groups in the phenyl analog improve water solubility compared to the target’s furan and dimethylamino groups.
  • The target’s dimethylaminoethyl chain may enhance membrane permeability in drug design contexts .
Comparison with Ranitidine-Related Compounds

Ranitidine derivatives () share furan and dimethylamino motifs but lack pivalamide:

Compound Name Molecular Formula Key Functional Groups Biological Relevance
This compound C₁₃H₂₁N₂O₂ Furan, dimethylamino, pivalamide Not explicitly studied; structural analog to ranitidine intermediates
Ranitidine Diamine Hemifumarate () C₁₃H₂₀N₂O₅S Furan, thioether, hemifumarate Pharmacopeial impurity; lacks pivalamide’s steric bulk
Ranitidine Amino Alcohol Hemifumarate () C₁₀H₁₇NO₅ Furan, amino alcohol Lower metabolic stability than pivalamide-containing compounds

Key Findings :

  • The pivalamide group in the target may improve metabolic stability compared to ranitidine’s thioether and nitro groups.
Reactivity in Resin Systems ()

compared dimethylamino-containing co-initiators in resin cements:

  • Ethyl 4-(Dimethylamino)benzoate: Higher degree of conversion (DC = ~75%) due to efficient electron donation.
  • 2-(Dimethylamino)ethyl Methacrylate: Lower DC (~60%) but improved by diphenyliodonium hexafluorophosphate (DPI).

Implications for the Target :

  • The target’s dimethylaminoethyl group may behave similarly to 2-(dimethylamino)ethyl methacrylate, requiring DPI-like additives for optimal reactivity in photopolymerization.
  • Its furan ring could introduce UV absorption properties, affecting curing efficiency in resins .

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